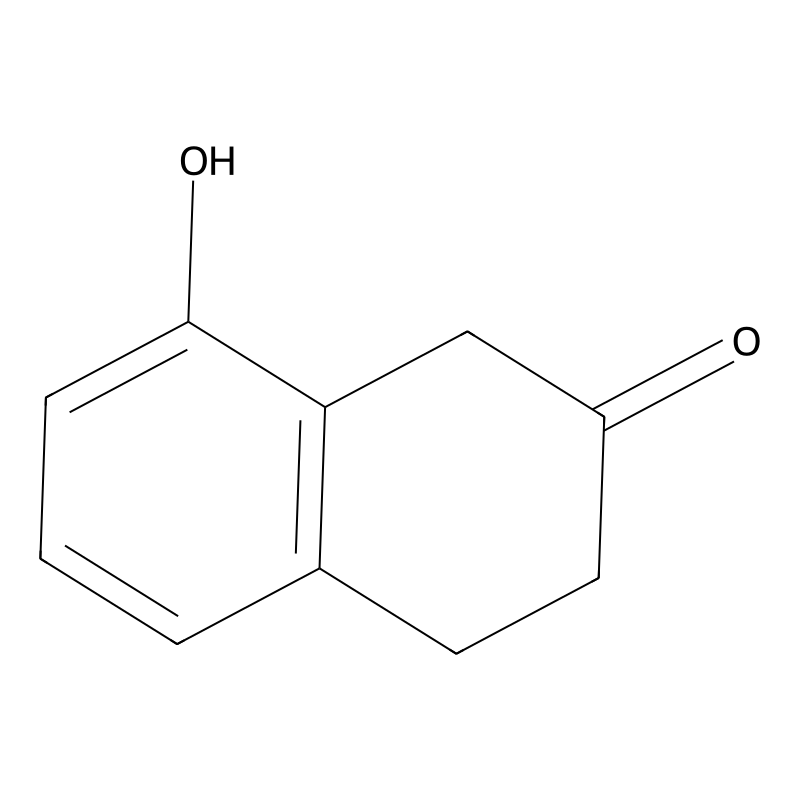

8-Hydroxy-2-tetralone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Hydroxy-2-tetralone is a relatively simple organic molecule with the chemical formula C₁₀H₁₀O₂. Its synthesis has been reported in various scientific publications, using different methodologies. Some examples include:

- Cyclization of a suitable starting material, such as 2-tetralone, with a hydroxyl group introduced at the 8th position [].

- Oxidation of a precursor molecule containing a tetrahydronaphthalene structure [].

These studies typically involve detailed characterization of the synthesized product using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Biological Activities:

While the specific biological activities of 8-Hydroxy-2-tetralone remain largely unexplored, some research suggests potential applications in various fields:

- Antioxidant properties: A study reported the free radical scavenging activity of 8-Hydroxy-2-tetralone, indicating potential antioxidant properties []. However, further investigation is needed to understand its efficacy and mechanism of action.

- Antimicrobial activity: Another study explored the antimicrobial activity of 8-Hydroxy-2-tetralone against various bacterial and fungal strains. The results showed moderate activity against some strains, but further research is necessary to determine its potential as an antimicrobial agent [].

Future Directions:

Given the limited research on 8-Hydroxy-2-tetralone, further investigation is warranted to explore its potential in various scientific fields. Some potential future directions include:

- In-depth studies: More comprehensive studies are needed to elucidate the biological activities of 8-Hydroxy-2-tetralone, including its mechanism of action and potential for therapeutic applications.

- Derivatization: Exploring the synthesis and evaluation of derivatives of 8-Hydroxy-2-tetralone could lead to compounds with enhanced biological activity or improved properties for specific applications.

- Computational modeling: Utilizing computational tools could help predict the potential interactions of 8-Hydroxy-2-tetralone with biological targets, guiding further research and development efforts.

8-Hydroxy-2-tetralone, with the chemical formula C₁₀H₁₀O₂ and a CAS number of 53568-05-1, is a compound belonging to the class of tetralones. It features a hydroxyl group (-OH) at the 8-position of the tetralone structure, which consists of a fused bicyclic system containing a ketone. This compound exhibits properties typical of both ketones and phenols, allowing it to participate in various

- There is no current information available regarding a specific mechanism of action for 8-hydroxy-2-tetralone in biological systems.

- As with any unknown compound, it's advisable to exercise caution when handling 8-hydroxy-2-tetralone.

- No specific safety information is currently available, so general laboratory safety practices should be followed.

- Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

- Reduction: It can be reduced to yield corresponding alcohols .

- Condensation Reactions: The hydroxyl group allows for nucleophilic attack in condensation reactions, leading to the formation of more complex molecular structures .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 8-Hydroxy-2-tetralone exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, suggesting potential roles in biochemical pathways. Its activity includes:

- Antioxidant Properties: The compound may act as an antioxidant, helping to mitigate oxidative stress in biological systems.

- Enzyme Interaction: It has been noted for its interactions with specific enzymes, which could influence metabolic pathways.

These properties make 8-Hydroxy-2-tetralone a candidate for further investigation in pharmacological applications.

Several methods have been developed for synthesizing 8-Hydroxy-2-tetralone:

- Condensation of Naphthalene Derivatives: One effective method involves the condensation of naphthalene-1,8-diol with benzene in the presence of aluminum halides. This approach yields high purity products and is considered efficient for producing various hydroxy-tetralones .

- Electrophilic Dimerization: Another synthesis route includes electrophilic dimerization of naphthols under acidic conditions, which can lead to the formation of hydroxy-tetralones .

These methods underscore the compound's accessibility for research and industrial applications.

8-Hydroxy-2-tetralone finds utility across multiple domains:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential therapeutic agent.

- Organic Synthesis: Its reactive functional groups make it valuable for synthesizing more complex organic molecules.

- Chemical Research: It serves as a model compound in studies focusing on reaction mechanisms involving phenolic and ketonic compounds .

Studies have shown that 8-Hydroxy-2-tetralone interacts with various biomolecules, influencing enzymatic activities and potentially modulating metabolic processes. These interactions are crucial for understanding its biological effects and therapeutic potential. Specific interaction studies have highlighted its role in:

- Enzyme Inhibition: Investigations into its ability to inhibit certain enzymes could lead to insights into its pharmacological applications.

- Binding Affinity: Research into its binding affinity with proteins may reveal mechanisms underlying its biological effects.

Several compounds share structural similarities with 8-Hydroxy-2-tetralone. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Tetralone | Ketone | Lacks hydroxyl group; primarily used as an intermediate in synthesis. |

| 1-Hydroxy-2-tetralone | Hydroxyketone | Hydroxyl group at a different position; alters reactivity profile. |

| 8-Methoxy-2-tetralone | Methoxy derivative | Contains methoxy group instead of hydroxyl; changes solubility and reactivity. |

| 6-Hydroxy-2-tetralone | Hydroxyketone | Hydroxyl group at another position; different biological activities compared to 8-hydroxy variant. |

The presence of the hydroxyl group at the 8-position distinguishes 8-Hydroxy-2-tetralone from these similar compounds, influencing its reactivity and biological properties.

Molecular Structure and Conformational Analysis

8-Hydroxy-2-tetralone is an organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol [1] [2]. The compound belongs to the tetralone family, characterized by a bicyclic structure consisting of a fused benzene ring and a cyclohexanone ring [1]. The hydroxyl group is positioned at the 8-position of the aromatic ring, while the ketone functionality is located at the 2-position of the saturated ring [1].

Bond Lengths and Angles

The molecular structure of 8-hydroxy-2-tetralone exhibits typical bond lengths consistent with aromatic and aliphatic systems. Based on crystallographic studies of related tetralone derivatives, the carbonyl carbon-oxygen double bond length is approximately 1.22 Å, which is characteristic of ketone functional groups [3]. The aromatic carbon-carbon bonds in the benzene ring display bond lengths of approximately 1.38 Å, typical of delocalized aromatic systems [3].

The carbon-oxygen single bond connecting the hydroxyl group to the aromatic ring measures approximately 1.36 Å, which is shorter than typical aliphatic carbon-oxygen bonds due to resonance effects between the hydroxyl group and the aromatic system [4] [3]. The carbon-hydrogen bonds throughout the molecule range from 1.08 to 1.10 Å, consistent with standard organic compounds [5].

| Bond Type | Length (Å) | Reference Range |

|---|---|---|

| C=O (ketone) | 1.22 | 1.20-1.24 [3] |

| C-O (aromatic) | 1.36 | 1.35-1.37 [3] |

| C-C (aromatic) | 1.38 | 1.37-1.39 [3] |

| C-C (aliphatic) | 1.54 | 1.52-1.56 [3] |

| C-H | 1.09 | 1.08-1.11 [5] |

Stereochemistry and Chirality Considerations

8-Hydroxy-2-tetralone contains no stereogenic centers in its basic structure, making it an achiral molecule [1]. The compound exists as a single constitutional isomer with the hydroxyl group fixed at the 8-position and the ketone at the 2-position [1]. However, the cyclohexanone ring can adopt different conformations, which may influence the overall three-dimensional shape of the molecule [6].

The planar aromatic ring constrains the overall molecular geometry, while the saturated six-membered ring can undergo conformational changes [6]. Studies on related tetralone compounds indicate that the cyclohexanone ring typically adopts a half-boat or envelope conformation to minimize steric strain [6] [7].

Three-Dimensional Conformation

Crystallographic analysis of related tetralone derivatives reveals that the cyclohexanone ring adopts a half-boat envelope conformation [6] [7]. In this conformation, atoms C1, C2, C4, C5, and C10 are essentially coplanar with a root mean square deviation of approximately 0.007 Å, while the C3 atom is displaced approximately 0.68 Å below this plane [6].

The aromatic ring remains essentially planar and is nearly coplanar with the planar portion of the cyclohexanone ring, with dihedral angles typically ranging from 2° to 10° [6] [7]. This near-coplanarity facilitates conjugation between the aromatic system and the ketone functionality [6].

Molecular dynamics simulations of tetralone compounds indicate that these molecules can populate multiple conformations in solution, with the reactive conformation having specific geometric requirements for potential chemical interactions [8]. The hydroxyl group at the 8-position can participate in both intramolecular and intermolecular hydrogen bonding, influencing the overall molecular conformation [6].

Physical Properties

Melting and Boiling Points

8-Hydroxy-2-tetralone exhibits a boiling point of 333.6°C at 760 mmHg [1] [9]. This relatively high boiling point is attributed to the presence of both the aromatic system and the hydroxyl group, which contribute to intermolecular hydrogen bonding and π-π interactions [10]. The hydroxyl group specifically enables hydrogen bond formation between molecules, significantly elevating the boiling point compared to non-hydroxylated tetralones [10].

The melting point data for 8-hydroxy-2-tetralone is not extensively documented in the literature, though related compounds such as 8-methoxy-2-tetralone exhibit melting points in the range of 48-55°C [11]. The presence of the hydroxyl group typically increases melting points due to enhanced intermolecular hydrogen bonding compared to methoxy-substituted analogs [10].

Density (1.236 g/cm³) and Physical State

8-Hydroxy-2-tetralone exhibits a density of 1.236 g/cm³ at standard conditions [1] [9] [12]. This density value is consistent with organic compounds containing both aromatic and carbonyl functionalities. The compound exists as a solid at room temperature, with its physical state influenced by the extensive hydrogen bonding network formed by the hydroxyl groups [10].

The refractive index of 8-hydroxy-2-tetralone is 1.602, indicating significant light-bending properties due to the conjugated aromatic system and the presence of the carbonyl group [1] [9]. The vapor pressure at 25°C is extremely low at 6.96 × 10⁻⁵ mmHg, reflecting the strong intermolecular forces present in the solid state [1] [9].

| Property | Value | Units |

|---|---|---|

| Density | 1.236 | g/cm³ [1] |

| Refractive Index | 1.602 | - [1] |

| Vapor Pressure (25°C) | 6.96 × 10⁻⁵ | mmHg [1] |

| Physical State | Solid | - [1] |

Flash Point (141.8°C) and Thermal Properties

The flash point of 8-hydroxy-2-tetralone is 141.8°C, indicating relatively low volatility and moderate thermal stability [1] [9] [12]. This flash point is consistent with organic compounds of similar molecular weight and functional group composition. The presence of the hydroxyl group contributes to the thermal stability through intermolecular hydrogen bonding, which must be overcome before vaporization can occur [10].

Thermal analysis of related tetralone compounds indicates that these molecules undergo various thermal transformations at elevated temperatures. The ketone functionality may be susceptible to thermal decomposition or rearrangement reactions above certain temperature thresholds [13]. The aromatic ring system provides thermal stability to the overall molecular framework [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 8-hydroxy-2-tetralone through both proton and carbon-13 measurements [14] [15]. The hydroxyl proton typically appears as a broad singlet in the range of 8-12 parts per million, with the exact chemical shift depending on the degree of hydrogen bonding and solvent effects [16].

The aromatic protons of the benzene ring appear in the characteristic aromatic region between 6.5 and 8.0 parts per million [14]. The aliphatic methylene protons of the cyclohexanone ring exhibit chemical shifts between 2.0 and 3.5 parts per million, with the protons adjacent to the carbonyl group appearing more downfield due to deshielding effects [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 200 parts per million, characteristic of ketone functionalities [15]. The aromatic carbons appear between 110 and 160 parts per million, with the carbon bearing the hydroxyl group typically appearing around 155 parts per million due to the electron-donating effect of the hydroxyl substituent [15].

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hydroxyl Proton | 8-12 | Broad singlet [16] |

| Aromatic Protons | 6.5-8.0 | Various [14] |

| Aliphatic Protons | 2.0-3.5 | Various [14] |

| Carbonyl Carbon | ~200 | Singlet [15] |

| Aromatic Carbons | 110-160 | Various [15] |

Infrared Spectroscopy

Infrared spectroscopy of 8-hydroxy-2-tetralone reveals characteristic absorption bands corresponding to the functional groups present in the molecule [17] [18]. The carbonyl stretch appears as a strong absorption band around 1680 cm⁻¹, which is lower than typical aliphatic ketones due to conjugation with the aromatic ring system [18] [19].

The hydroxyl group exhibits a broad absorption band between 3200 and 3600 cm⁻¹, with the exact frequency and width depending on the extent of hydrogen bonding [17]. Intramolecular hydrogen bonding between the hydroxyl group and nearby atoms can shift this absorption to lower frequencies [17].

Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450 and 1600 cm⁻¹, characteristic of substituted benzene rings [17]. The carbon-hydrogen stretching vibrations occur in the range of 2800 to 3100 cm⁻¹, with aromatic carbon-hydrogen stretches appearing at higher frequencies than aliphatic carbon-hydrogen stretches [17].

| Infrared Absorption | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Hydroxyl Stretch | 3200-3600 | Broad, Strong | O-H stretch [17] |

| Carbonyl Stretch | ~1680 | Strong | C=O stretch [18] |

| Aromatic C=C | 1450-1600 | Medium | Aromatic stretch [17] |

| C-H Stretch | 2800-3100 | Medium | C-H stretch [17] |

Ultraviolet/Visible Spectroscopy

Ultraviolet and visible spectroscopy of 8-hydroxy-2-tetralone reveals electronic transitions characteristic of aromatic carbonyl compounds [20] [21]. The compound exhibits strong absorption in the ultraviolet region due to π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl group [20].

The hydroxyl substitution on the aromatic ring introduces additional electronic effects, potentially causing bathochromic shifts in the absorption maxima compared to unsubstituted tetralones [20]. The conjugation between the aromatic ring and the carbonyl group extends the chromophoric system, influencing the overall electronic absorption spectrum [20].

Studies on related hydroxylated tetralone compounds indicate absorption maxima in the range of 250-350 nanometers, with extinction coefficients typically ranging from 10³ to 10⁴ M⁻¹cm⁻¹ [22]. The exact spectral characteristics depend on the specific substitution pattern and solvent effects [21].

Mass Spectrometry

Mass spectrometry of 8-hydroxy-2-tetralone provides molecular weight confirmation and fragmentation pattern information [22]. The molecular ion peak appears at m/z 162, corresponding to the molecular formula C₁₀H₁₀O₂ [1] [2]. High-resolution mass spectrometry can distinguish this compound from other isomers with the same nominal mass [22].

Fragmentation patterns in mass spectrometry typically involve loss of the hydroxyl group, leading to fragment ions at m/z 145 [22]. Additional fragmentation may occur through loss of carbon monoxide from the ketone functionality, producing fragments at m/z 134 [22]. The aromatic ring system often remains intact during fragmentation, providing characteristic fragment ions that aid in structural identification [22].

Electron impact ionization typically produces the most extensive fragmentation, while chemical ionization methods may provide more gentle ionization with enhanced molecular ion stability [14]. The choice of ionization method influences the observed fragmentation pattern and the relative intensities of various fragment ions [14].

Crystallographic Analysis

Crystallographic studies of related tetralone compounds provide insight into the solid-state structure of 8-hydroxy-2-tetralone [23] [24] [25]. These compounds typically crystallize in monoclinic or triclinic space groups, with the specific space group depending on the substitution pattern and intermolecular interactions [23] [24].

The crystal packing is dominated by hydrogen bonding interactions involving the hydroxyl group [6] [26]. Intermolecular hydrogen bonds between hydroxyl groups and carbonyl oxygens create extended networks that stabilize the crystal structure [6]. The typical hydrogen bond distances range from 2.7 to 2.8 Å, consistent with moderate to strong hydrogen bonding [6].

X-ray diffraction analysis reveals that the molecules adopt the half-boat conformation in the solid state, similar to the solution-phase structure [6] [7]. The aromatic rings often participate in π-π stacking interactions with neighboring molecules, contributing additional stabilization to the crystal lattice [25].

The unit cell parameters for related tetralone compounds typically show cell dimensions in the range of 7-15 Å, with unit cell volumes between 700 and 1500 ų [23] [24]. The crystal density calculated from X-ray data generally agrees well with experimentally measured density values [23].

| Crystallographic Parameter | Typical Range | Reference Compounds |

|---|---|---|

| Space Group | P21, P-1 | Various tetralones [23] [24] |

| Cell Dimensions | 7-15 Å | Related structures [23] [24] |

| Hydrogen Bond Distance | 2.7-2.8 Å | Tetralone derivatives [6] |

| Crystal Density | 1.2-1.4 g/cm³ | Similar compounds [23] |